molecular formula C5H6ClNO B12213435 (4-Chlorofuran-2-yl)methanamine

(4-Chlorofuran-2-yl)methanamine

Cat. No.: B12213435
M. Wt: 131.56 g/mol
InChI Key: BRMQXHBGKGGEIA-UHFFFAOYSA-N
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Description

(4-Chlorofuran-2-yl)methanamine is a substituted furan derivative featuring a chlorine atom at the 4-position of the furan ring and an aminomethyl group (–CH2NH2) at the 2-position. For instance, similar methanamine derivatives, such as (4-(furan-2-yl)phenyl)methanamine (20), are synthesized via LiAlH4 reduction of nitriles or amides under inert conditions .

Properties

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

(4-chlorofuran-2-yl)methanamine

InChI

InChI=1S/C5H6ClNO/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2

InChI Key

BRMQXHBGKGGEIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1Cl)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorofuran-2-yl)methanamine typically involves the chlorination of furan followed by amination. One common method is the reaction of 4-chlorofuran with formaldehyde and ammonia under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorofuran-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(4-Chlorofuran-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chlorofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (4-Chlorofuran-2-yl)methanamine with five structurally related methanamine derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound Furan –Cl at C4; –CH2NH2 at C2 C5H6ClNO 131.56 Intermediate in drug synthesis
(4-Chloropyridin-2-yl)methanamine Pyridine –Cl at C4; –CH2NH2 at C2 C6H7ClN2 142.59 Pharmaceutical intermediates
[5-(4-Chlorophenyl)-2-furyl]methanamine Furan + Phenyl –C6H4Cl at C5; –CH2NH2 at C2 C11H10ClNO 207.66 Ligand in receptor studies
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine Oxazole + Phenyl –C6H4Cl at C2; –CH2NH2 at C4 C10H9ClN2O 216.65 Bioactive molecule synthesis
[4-(4-Chloro-2-methylphenoxy)phenyl]methanamine Phenyl + Phenoxy –Cl and –CH3 on phenoxy; –CH2NH2 C14H14ClNO 247.72 Potential agrochemical intermediate

Physicochemical Properties

  • Solubility: The chlorine atom and aromatic rings enhance hydrophobicity, reducing aqueous solubility compared to non-halogenated analogs. For example, (4-Chloropyridin-2-yl)methanamine hydrochloride (MFCD07374904) is typically stored in dry conditions due to hygroscopicity .
  • Stability : Furan derivatives may exhibit lower thermal stability compared to pyridine or oxazole analogs due to the oxygen-rich furan ring’s susceptibility to oxidation .
  • Spectroscopic Data : NMR shifts for methanamine protons (e.g., δ 3.83–4.02 ppm in <sup>1</sup>H-NMR) are consistent across analogs, while <sup>13</sup>C-NMR reveals distinct aromatic carbon environments depending on substituents .

Biological Activity

(4-Chlorofuran-2-yl)methanamine, a compound featuring a furan ring substituted with a chlorine atom and an amine group, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C7_{7}H8_{8}ClN
  • Molecular Weight : 159.6 g/mol

The furan ring and the amine group contribute to the compound's unique chemical properties, influencing its interactions with biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains.
  • Antifungal Activity : Research suggests efficacy against certain fungal pathogens.
  • Anticancer Effects : Investigations into its ability to inhibit cancer cell proliferation have been promising, particularly in breast cancer models.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological profiles:

Compound NameStructure FeaturesUnique Attributes
5-Chloro-2-furylmethanamineChlorine at 5-position of furanDifferent position of chlorine affects reactivity
4-Methylfuran-2-methanamineMethyl substitution instead of chlorineAlters electronic properties and biological activity
3-Chloro-4-pyridinemethanaminePyridine ring instead of furanDifferent heterocyclic structure influences binding
2-AminothiazoleThiazole ring structureDistinct pharmacological profile due to sulfur atom

The unique combination of the furan ring and amine group in this compound may confer distinct pharmacological properties not found in similar compounds.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anticancer Research

In vitro studies evaluating the anticancer properties of this compound have shown promising results against breast cancer cell lines. A quantitative structure–activity relationship (QSAR) model indicated that this compound could selectively target cancerous cells while sparing normal cells, highlighting its potential as a therapeutic agent .

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